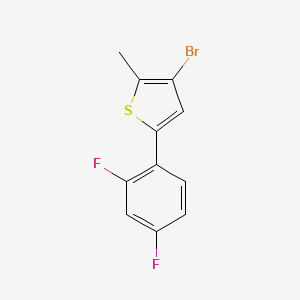

3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene

Description

Properties

CAS No. |

920986-54-5 |

|---|---|

Molecular Formula |

C11H7BrF2S |

Molecular Weight |

289.14 g/mol |

IUPAC Name |

3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene |

InChI |

InChI=1S/C11H7BrF2S/c1-6-9(12)5-11(15-6)8-3-2-7(13)4-10(8)14/h2-5H,1H3 |

InChI Key |

BSLKTICKQPRZSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)C2=C(C=C(C=C2)F)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

CAS number for 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene

Title: Advanced Synthesis and Application Guide: 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene in Photochromic Systems

Executive Summary

While commercial chemical databases frequently index simpler structural analogs—such as 2-bromo-5-(4-fluorophenyl)thiophene (CAS 1073313-97-9)[1]—the specific compound 3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene is a highly specialized, bespoke intermediate. It is rarely sold as a bulk commodity; rather, it is synthesized in-house by advanced materials researchers. Its primary and most critical application is serving as a building block for photochromic diarylethenes (specifically dithienylethenes), which are utilized in high-density optical data storage, molecular switches, and photomechanical actuators[2].

This whitepaper provides an authoritative, step-by-step guide to the molecular design, regioselective synthesis, and downstream application of this critical intermediate.

Molecular Design & Mechanistic Rationale

As an application scientist designing photochromic switches, every functional group on the thiophene ring must serve a precise mechanistic purpose. The architecture of 3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene is engineered for optimal photochemical performance:

-

The Thiophene Core: Provides the low aromatic stabilization energy required to allow reversible photocyclization without requiring extreme energy inputs.

-

The 2-Methyl Group (Steric Blocker): During photocyclization, the new carbon-carbon bond forms between the 2-positions of the two thiophene rings. If this position contained a hydrogen atom, the closed-ring isomer could undergo irreversible oxidation into a non-switchable, fully aromatic byproduct. The methyl group sterically and chemically blocks this degradation pathway, ensuring fatigue resistance.

-

The 3-Bromo Substituent (Synthetic Handle): Acts as the essential reactive site for halogen-metal exchange (lithiation), allowing the thiophene to be coupled to a perfluorocyclopentene bridge[3].

-

The 5-(2,4-Difluorophenyl) Group (Electronic Tuner): Extending the

-conjugation with a phenyl ring red-shifts the absorption spectrum. More importantly, the highly electronegative fluorine atoms lower the HOMO and LUMO energy levels of the final diarylethene. This electronic tuning significantly enhances oxidative stability and allows the switch to undergo thousands of UV/Vis cycles without degrading[2].

Self-Validating Synthesis Protocol

The synthesis of 3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene relies on exploiting steric hindrance to achieve perfect regioselectivity.

Step 1: Electrophilic Bromination of 2-Methylthiophene

-

Procedure: Dissolve 2-methylthiophene (1.0 eq) in glacial acetic acid. Cool the reaction vessel to 0 °C. Slowly add 2.1 equivalents of elemental bromine (

) dropwise. Stir for 2 hours at 0 °C, then allow the mixture to warm to room temperature and stir for an additional 4 hours. Quench with aqueous sodium thiosulfate and extract with dichloromethane. -

Causality: The electron-rich thiophene ring readily undergoes electrophilic aromatic substitution. The methyl group directs the first bromination to the highly reactive 5-position, and the slight excess of bromine forces the second substitution at the 3-position, yielding 3,5-dibromo-2-methylthiophene [4].

-

Validation: Monitor the reaction via GC-MS. The intermediate must show a distinct isotopic fragmentation pattern characteristic of two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).

Step 2: Regioselective Suzuki-Miyaura Cross-Coupling

-

Procedure: In a Schlenk flask, combine 3,5-dibromo-2-methylthiophene (1.0 eq) and 2,4-difluorophenylboronic acid (1.05 eq). Add a biphasic solvent mixture of THF and water (4:1 v/v). Introduce

(2.0 eq) as the base and -

Causality (The Regioselective Advantage): Why does the coupling occur exclusively at the 5-position? The bromine at the 3-position is sterically hindered by the adjacent 2-methyl group. The bulky palladium catalyst preferentially undergoes oxidative addition at the less hindered, more accessible C-Br bond at the 5-position[4]. This steric control prevents the formation of complex isomeric mixtures.

-

Validation: Purify via silica gel column chromatography (Hexane eluent). Confirm the structure using

NMR (looking for the single remaining thiophene proton at the 4-position) and

Caption: Regioselective synthesis workflow of the target thiophene intermediate.

Downstream Application: Assembly of the Diarylethene Switch

Once the 3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene intermediate is isolated and purified, it is used to construct the final photochromic switch.

-

Procedure: Dissolve the intermediate in anhydrous THF under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise to initiate halogen-metal exchange. Stir for 30 minutes at -78 °C. Next, add 0.5 equivalents of octafluorocyclopentene (

) dropwise. Stir for 1 hour at -78 °C, then slowly allow the reaction to warm to room temperature before quenching with water[3]. -

Causality: The cryogenic temperature (-78 °C) is absolutely mandatory. If the reaction warms up prematurely, the highly reactive thienyllithium intermediate will undergo unwanted ring-opening side reactions. The perfluorocyclopentene acts as a rigid backbone, locking two thiophene units in the anti-parallel conformation required for Woodward-Hoffmann conrotatory photocyclization.

Caption: Reversible photochemical isomerization cycle of the resulting diarylethene switch.

Quantitative Data: Photochemical Properties

The resulting molecule, 1,2-bis[5-(2,4-difluorophenyl)-2-methyl-3-thienyl]perfluorocyclopentene, exhibits distinct binary states. The table below summarizes the quantitative optical properties of the switch synthesized from this intermediate[2].

| Property | Open-Ring Isomer | Closed-Ring Isomer |

| Optical State | Colorless | Colored (Deep Blue/Purple) |

| Absorption Maximum ( | ~260 - 300 nm | ~550 - 600 nm |

| Localized (Broken at cyclopentene) | Extended across entire backbone | |

| Fluorescence | Relatively Strong | Quenched (Non-fluorescent) |

| Trigger for Conversion | UV Light (< 350 nm) | Visible Light (> 500 nm) |

| Thermal Stability | Stable for > 1000 hours | Stable for > 1000 hours |

References

-

Pharmaffiliates, "1073313-97-9 | Product Name : 2-Bromo-5-(4-fluorophenyl)thiophene" (Analog Reference). Source: Pharmaffiliates. URL: [Link]

-

Liao et al., "Effects of the peripheral heteroaryl substituents on the photochromism of new pyridine-containing diarylethenes". Source: Semantic Scholar. URL: [Link]

-

Liu et al., "Synthesis, kinetics and application for optical recording of a new asymmetrical photochromic diarylethene". Source: Semantic Scholar. URL: [Link]

-

"Amplified Light-Induced pKa Modulation with Diarylethene Photoswitches". Source: ACS Publications (The Journal of Organic Chemistry). URL: [Link]

Sources

Novel thiophene scaffolds for drug discovery research

Novel Thiophene Scaffolds for Drug Discovery Research

Executive Summary

Thiophene has transcended its traditional role as a simple benzene bioisostere to become a cornerstone of modern medicinal chemistry. Ranked 4th among FDA-approved sulfur-containing drugs, the thiophene moiety offers unique electronic properties—specifically its ability to act as a "magic methyl" equivalent and its high polarizability—that allow for precise tuning of lipophilicity and metabolic stability. This technical guide explores the next generation of thiophene scaffolds, moving beyond simple substitution to fused systems (e.g., thienopyrimidines) and late-stage functionalization strategies. We provide actionable protocols for C-H activation and critical insights into mitigating the metabolic liabilities associated with S-oxidation.

Structural Evolution & Bioisosterism

The Thiophene Advantage

While often cited as a bioisostere of benzene due to similar aromaticity and boiling points (Benzene: 80.1°C; Thiophene: 84°C), thiophene is electronically distinct. The sulfur atom donates electron density into the ring, making it

| Property | Benzene | Thiophene | Drug Discovery Implication |

| Aromaticity | High | Moderate | Thiophene is more prone to metabolic oxidation but offers unique |

| Electronegativity | Carbon (2.55) | Sulfur (2.58) | Sulfur acts as a weak hydrogen bond acceptor; can modulate potency via specific receptor interactions. |

| Lipophilicity (LogP) | 2.13 | 1.81 | Thiophene is slightly less lipophilic, improving aqueous solubility in some series. |

| Metabolic Liability | Epoxidation | S-oxidation | Thiophene S-oxides are reactive electrophiles; requires steric blocking at C2/C5 positions. |

The "Magic Methyl" Effect

Replacing a phenyl ring with a thiophene often mimics the introduction of a methyl group in terms of van der Waals volume, yet without the metabolic liability of a benzylic carbon. This "magic methyl" equivalence allows for subtle optimization of ligand binding pockets where a phenyl ring is too sterically demanding.

Emerging Scaffolds & Case Studies

Fused Systems: Thienopyrimidines

Thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds are surging in oncology research as bioisosteres of quinazoline (e.g., Gefitinib). They function primarily as ATP-competitive kinase inhibitors.

-

Mechanism: The scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., EGFR, PI3K).

-

Case Study: Olmutinib (HM61713) is a third-generation EGFR tyrosine kinase inhibitor containing a thienopyrimidine core, approved for non-small cell lung cancer (NSCLC).

Thiophene-Arylamides (Anti-Infectives)

Recent research identifies thiophene-arylamides as potent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.[1] These scaffolds offer a non-covalent inhibition mechanism, distinct from nitro-based suicide inhibitors.

Visualization: Thienopyrimidine Kinase Inhibition Pathway

Caption: Thienopyrimidine scaffolds block ATP binding sites on RTKs (e.g., EGFR) and PI3K, halting downstream antiproliferative signaling.

Synthetic Methodology: Late-Stage C-H Arylation

Traditional cross-coupling (Suzuki-Miyaura) requires pre-functionalized halogenated thiophenes. Modern drug discovery favors Late-Stage C-H Functionalization , allowing rapid diversification of the thiophene core in complex molecules without de novo synthesis.

Protocol: Pd-Catalyzed C-H Arylation of Thiophenes

This protocol utilizes a "Concerted Metalation-Deprotonation" (CMD) mechanism, ideal for introducing aryl groups at the C2 or C5 position of the thiophene ring.

Reagents & Equipment:

-

Substrate: Substituted Thiophene derivative (1.0 equiv).

-

Coupling Partner: Aryl Bromide (1.2 equiv).

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%).

-

Ligand/Additive: Pivalic Acid (PivOH) (30 mol%) - Critical for CMD mechanism.

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv).

-

Solvent: Dimethylacetamide (DMAc) or Toluene (anhydrous).

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Workflow:

-

Setup: In a glovebox or under argon flow, charge a dried reaction vial with Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%).

-

Addition: Add the Thiophene substrate (1.0 equiv) and Aryl Bromide (1.2 equiv).

-

Solvation: Add anhydrous DMAc (0.2 M concentration relative to thiophene). Seal the vial with a Teflon-lined cap.

-

Reaction: Heat the block to 100–120 °C for 12–16 hours.

-

Note: The C2 position is kinetically favored. If C2 is blocked, reaction occurs at C5.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMAc.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Synthetic Logic Visualization

Caption: Palladium-catalyzed C-H arylation proceeds via a pivalate-assisted CMD mechanism, enabling direct functionalization of the thiophene C2 position.

Medicinal Chemistry Logic (SAR & Metabolism)

Metabolic Hotspots & Mitigation

The primary liability of thiophene is S-oxidation by Cytochrome P450 enzymes (CYP450).[2]

-

Pathway: Thiophene

Thiophene S-oxide -

Risk: These intermediates are Michael acceptors that can covalently bind to hepatic proteins, causing idiosyncratic toxicity (e.g., Tienilic acid hepatotoxicity).

-

Mitigation Strategy:

-

Block C2/C5: Substitution at these positions sterically hinders the sulfur atom and prevents metabolic attack.

-

Electron Withdrawal: Adding electron-withdrawing groups (EWGs) like -CF₃ or -CN reduces the electron density on the sulfur, making it less prone to oxidation.

-

SAR Decision Matrix

Caption: Strategic optimization of thiophene scaffolds focuses on blocking metabolic hotspots (C2/C5) while leveraging electronic properties for potency.

References

-

Thienopyrimidine: A promising scaffold in the development of kinase inhibitors. Bioorganic & Medicinal Chemistry, 2025.[3]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry, 2024.

-

Direct C-H Arylation of Thiophenes at Low Catalyst Loading. Journal of Organic Chemistry, 2014.[4]

-

Pd/C as a catalyst for completely regioselective C-H functionalization of thiophenes. Angewandte Chemie Int.[5] Ed., 2014.[2][4][6]

-

Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors. Journal of Medicinal Chemistry, 2021.[1]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 2014.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]

- 5. Pd/C as a catalyst for completely regioselective C-H functionalization of thiophenes under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophene synthesis [organic-chemistry.org]

Electronic properties of 3-bromo-2-methylthiophene derivatives

An In-depth Technical Guide to the Electronic Properties of 3-Bromo-2-Methylthiophene Derivatives

Foreword: The Thiophene Scaffold in Modern Electronics

Thiophene and its derivatives represent a cornerstone in the field of organic electronics. Their π-conjugated system facilitates electron delocalization, a fundamental requirement for charge transport in materials used for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The true power of the thiophene scaffold lies in its tunability; by strategically adding substituents, we can meticulously engineer its electronic properties. This guide focuses on a particularly versatile building block: 3-bromo-2-methylthiophene. The methyl group at the 2-position provides a modest electron-donating effect, while the bromine at the 3-position serves as a crucial synthetic handle for introducing a wide array of functional groups through cross-coupling reactions. Understanding how these modifications influence the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for designing next-generation organic electronic materials.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and theoretical modeling of 3-bromo-2-methylthiophene derivatives, emphasizing the causal relationships between molecular structure and electronic function.

Synthetic Pathways: Accessing Functional Derivatives

The journey to novel electronic materials begins with robust and versatile synthesis. The 3-bromo-2-methylthiophene core is readily prepared, but its true value is realized through subsequent functionalization, most commonly via palladium-catalyzed cross-coupling reactions at the C-Br bond.

Core Rationale for Synthetic Design

The choice of synthetic route is governed by the need for high yields, regioselectivity, and tolerance for diverse functional groups. Suzuki and Stille coupling reactions are workhorses in this domain due to their reliability and broad substrate scope. The bromine atom at the 3-position of the thiophene ring provides an electrophilic site ripe for these transformations, allowing for the introduction of various aryl, heteroaryl, or vinyl groups that can extend the π-conjugation and modulate the electronic properties of the final molecule. A generalized workflow for this process is outlined below.

Caption: Generalized workflow for the Suzuki coupling of 3-bromo-2-methylthiophene.

A concise two-step synthesis for related 3-alkylthieno[3,2-b]thiophenes starting from 3-bromothiophene has been developed, significantly improving accessibility to these important building blocks for organic electronics.[1][2][3] Similarly, direct bromination of 2-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS) provides a highly regioselective and efficient route to the analogous 3-bromo-2-methylbenzo[b]thiophene.[4]

Probing Electronic Structure: Experimental Protocols & Insights

The electronic properties of a molecule are primarily dictated by the energy levels of its frontier molecular orbitals (HOMO and LUMO) and the energy gap between them.[5] We can experimentally determine these values using a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV): Quantifying Orbital Energy Levels

Cyclic voltammetry is a powerful electrochemical technique used to measure the oxidation and reduction potentials of a molecule.[6] These potentials are directly related to the energy required to remove an electron from the HOMO (oxidation) and add an electron to the LUMO (reduction), respectively.

Causality Behind the Protocol: The choice of solvent and supporting electrolyte is critical for a valid measurement. The system must be able to dissolve the analyte and the electrolyte, be electrochemically stable within the potential window of interest, and have a sufficiently high dielectric constant to support charge separation. Acetonitrile and dichloromethane are common choices, with tetrabutylammonium hexafluorophosphate (TBAPF6) often used as the electrolyte due to its wide electrochemical window and good solubility.[6][7] A three-electrode setup is standard, ensuring that the potential of the working electrode is accurately controlled and measured against a stable reference electrode (e.g., Ag/AgCl).[8]

Self-Validating Experimental Protocol: Cyclic Voltammetry

-

Preparation:

-

Prepare a ~1 mM solution of the 3-bromo-2-methylthiophene derivative in anhydrous, degassed dichloromethane or acetonitrile.

-

Add a supporting electrolyte, such as 0.1 M TBAPF6, to the solution.[6][7]

-

Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Cell Assembly:

-

Assemble a three-electrode cell: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[8]

-

Polish the working electrode with alumina slurry and sonicate in an appropriate solvent before each measurement to ensure a clean, reproducible surface.

-

-

Data Acquisition:

-

Perform the cyclic voltammetry scan, typically starting from the open-circuit potential and scanning towards positive potentials to observe oxidation, then reversing the scan to negative potentials to observe reduction. A typical scan rate is 100 mV/s.[7]

-

Record multiple cycles to check for polymer film deposition on the electrode, which can be observed as an increase in current with successive scans.[9]

-

-

Data Analysis & Validation:

-

Determine the onset oxidation (E_onset,ox) and onset reduction (E_onset,red) potentials from the voltammogram.[6] These points represent the potentials where current begins to deviate from the baseline.

-

Use the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal or external standard for calibrating the potential axis.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

E_HOMO (eV) = - [E_onset,ox (vs Fc/Fc+) + 5.1]

-

E_LUMO (eV) = - [E_onset,red (vs Fc/Fc+) + 5.1] (Note: The value 5.1 eV is the estimated energy level of the Fc/Fc+ couple relative to the vacuum level.)

-

-

Table 1: Representative Electrochemical Data for Thiophene Derivatives

| Compound | E_HOMO (eV) | E_LUMO (eV) | Electrochemical Gap (eV) | Source |

| Terthiophene | -5.11 | -1.68 | 3.43 | [10] |

| 5-Bromo-terthiophene | -5.41 | -1.38 | 4.03 | [10] |

| Terphenyl-nitrone D-π-A | -5.87 | -3.42 | 2.45 | [6] |

| Terthiophene-nitrone D-π-A | -5.53 | -3.44 | 2.09 | [6] |

Note: Data is illustrative of trends observed in thiophene-based systems. D-π-A refers to Donor-π-Acceptor architectures.

UV-Visible (UV-Vis) Spectroscopy: Probing the Optical Band Gap

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated molecules like thiophene derivatives, the absorption in the UV-visible range corresponds to electronic transitions, primarily the promotion of an electron from the HOMO to the LUMO.[5]

Interpreting the Data: The wavelength of maximum absorption (λ_max) provides information about the extent of π-conjugation. A longer λ_max (a red-shift) indicates a smaller HOMO-LUMO gap and more extensive delocalization.[11] The onset of the absorption peak can be used to calculate the optical band gap (E_g_opt), which is a measure of the lowest energy electronic excitation possible in the molecule.[5] The shape of the absorption spectrum can also reveal information about molecular aggregation in solution or in thin films.[12]

Self-Validating Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution (~10⁻⁵ M) of the thiophene derivative in a UV-transparent solvent (e.g., chloroform, THF, or DMSO).[13]

-

Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.

-

-

Data Acquisition:

-

Record a baseline spectrum with the solvent blank.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-800 nm).

-

-

Data Analysis & Validation:

-

Identify the wavelength of maximum absorption (λ_max).

-

Determine the absorption onset wavelength (λ_onset), which is the wavelength at the edge of the lowest energy absorption band.

-

Calculate the optical band gap using the formula:

-

E_g_opt (eV) = 1240 / λ_onset (nm)

-

-

Validate the measurement by ensuring the concentration is within the linear range of the Beer-Lambert law to avoid artifacts from aggregation or saturation.

-

Computational Modeling: A Predictive and Confirmatory Tool

Alongside experimental work, computational chemistry provides invaluable insights into the electronic structure of molecules. Density Functional Theory (DFT) is a particularly powerful method for this purpose.[11]

The Role of DFT: DFT calculations can predict the optimized geometry of a molecule and visualize the spatial distribution of its HOMO and LUMO.[14] This allows us to see which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO). Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing theoretical λ_max values that can be directly compared with experimental results.[11][15] This synergy between theory and experiment is crucial for validating results and guiding the design of new molecules. For instance, DFT studies have shown that introducing electron-withdrawing cyano (-CN) groups to a thiophene backbone can significantly lower both HOMO and LUMO energy levels.[15][16]

Table 2: Comparison of Experimental and DFT-Calculated Properties

| Property | Experimental Method | Computational Method | Key Insights |

| HOMO/LUMO Levels | Cyclic Voltammetry | DFT (e.g., B3LYP/6-31G(d)) | Predicts trends in orbital energies upon substitution.[6][17] |

| Band Gap (E_g) | UV-Vis Spectroscopy | DFT | Correlates optical gap with the calculated HOMO-LUMO gap.[6] |

| Absorption (λ_max) | UV-Vis Spectroscopy | TD-DFT | Simulates electronic transitions to validate experimental spectra.[10] |

Structure-Property Relationships: Engineering the Band Gap

The central goal of this research is to understand how changing the chemical structure of 3-bromo-2-methylthiophene derivatives affects their electronic properties. The position and electronic nature of substituents play a critical role.

-

Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy chains tend to raise the energy of the HOMO more than the LUMO, generally leading to a smaller band gap.

-

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), or carbonyls lower the energy of both the HOMO and LUMO, but often affect the LUMO more significantly, which can also reduce the band gap.[16][18] Introducing EWGs has been shown to lower the HOMO energy level to as low as -5.51 eV in some thiophene-based polymers.[16]

-

π-Conjugation: Extending the conjugated system by adding more aromatic or vinyl units via the 3-position generally raises the HOMO, lowers the LUMO, and causes a significant red-shift in absorption, indicating a smaller band gap.[19]

This relationship allows for the fine-tuning of electronic properties for specific applications. For example, in organic solar cells, the HOMO of the donor material and the LUMO of the acceptor material must be appropriately aligned for efficient charge separation.[20][21]

Caption: Relationship between chemical modification and electronic properties.

Conclusion and Outlook

The 3-bromo-2-methylthiophene scaffold is a highly adaptable platform for developing advanced organic electronic materials. By leveraging well-established synthetic protocols like Suzuki coupling, a vast chemical space of derivatives can be explored. The combination of experimental techniques, particularly cyclic voltammetry and UV-Vis spectroscopy, with the predictive power of DFT calculations, provides a robust framework for characterizing their electronic properties. The ability to precisely tune HOMO/LUMO energy levels and the optical band gap through targeted chemical substitution is the key to unlocking high-performance organic solar cells, field-effect transistors, and other optoelectronic devices. Future research will likely focus on developing novel, highly efficient synthetic routes and exploring more complex architectures to further refine device performance and stability.

References

-

Solc, R., Lukes, V., Klein, E., Griesser, M., & Kelterer, A. M. (2008). Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes. The Journal of Physical Chemistry A, 112(43), 10931–10938. [Link]

-

Harder, T. W., Thompson, A. L., & Loo, Y. L. (2012). Conjugated Thiophene-Containing Polymer Zwitterions: Direct Synthesis and Thin Film Electronic Properties. Macromolecules, 46(1), 100-107. [Link]

-

Scharn, A., & Person, W. B. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. OpenRiver. [Link]

-

(2025, August 10). Experimental and Computational Studies of Substituted Terthiophene Oligomers as Electroluminescent Materials. ResearchGate. [Link]

-

(2013, February). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. ResearchGate. [Link]

-

Gattuso, G., Notti, A., & Pappalardo, S. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Molecules, 27(22), 8031. [Link]

-

(n.d.). Cyclic voltammograms of electropolymerization of thiophene at different concentrations. ResearchGate. [Link]

-

Mori, S., & Osuka, A. (2022). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. Molecules, 27(22), 7851. [Link]

-

Solc, R., Lukes, V., & Klein, E. (2008). Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. The Journal of Physical Chemistry A, 112(43), 10931-10938. [Link]

-

Wang, W., & Shi, X. (2025). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Molecules, 30(8), 1734. [Link]

-

Pospisil, L., & Hromadova, M. (2024). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Advances, 14(50), 36697-36707. [Link]

-

Gholivand, M. B., & Torkestani, M. (2012). Electrochemical Investigation of Thiophene on Glassy Carbon Electrode and Quantitative Determination of it in Simulated Oil Solution. Analytical and Bioanalytical Electrochemistry, 4(2), 143-155. [Link]

-

El-Sayed, A. A., & El-Gohary, H. S. (2023). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld analysis. Journal of the Iranian Chemical Society, 20(10), 2339-2353. [Link]

-

(n.d.). UV-Visible spectrum of polythiophene nanoparticles. ResearchGate. [Link]

-

Jones, A. C., & Ross, M. P. (2022). Probing the electronic structure and photophysics of thiophene–diketopyrrolopyrrole derivatives in solution. Physical Chemistry Chemical Physics, 24(35), 21087-21096. [Link]

-

Vragovic, I., & Rohlfing, M. (2008). Optical Absorption of Poly(thiophene vinylene) Conjugated Polymers. arXiv. [Link]

-

(n.d.). UV-vis absorption spectra of (a) thiophene[22]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. [Link]

-

Çırak, Ç., Smith, K., & Kariuki, B. M. (2017). Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. OSTI.GOV. [Link]

-

(2025, August 7). Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. ResearchGate. [Link]

-

Wang, Y., & Zhang, J. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Beilstein Journal of Organic Chemistry, 17, 1303-1310. [Link]

-

Newbloom, G. M., & O'Connell, K. P. (2017). Measuring the Glass Transition Temperature of Conjugated Polymer Films with Ultraviolet−Visible Spectroscopy. ACS Macro Letters, 6(3), 321-325. [Link]

-

Isci, R., & Cihaner, A. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances, 9(67), 39257-39263. [Link]

-

Isci, R., & Cihaner, A. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances, 9(67), 39257-39263. [Link]

-

Isci, R., & Cihaner, A. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances. [Link]

-

Touil, O., & Bouachrine, M. (2017). DFT/TD-DFT Study of Novel Organic D-π-A Materials Based on Thiophene and Pyrrole for Photovoltaic Application. Physical Chemistry Research, 5(4), 681-694. [Link]

-

Khan, M. U., & Ayub, K. (2022). Comparative Study of the Optoelectronic, Charge Transfer and Reactivity Properties of Fluorene and its Hetero-analogs Based Compounds for Optoelectronic Applications: A DFT/TD-DFT Approach. Moroccan Journal of Applied Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-2-methylthiophene. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-2-(methylthio)thiophene. PubChem. [Link]

-

Bouzzine, S. M., & Hlil, A. K. (2019). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 129, 01004. [Link]

-

(n.d.). HOMO, LUMO energy levels, and band gaps of polymers. ResearchGate. [Link]

-

Janjua, M. R. S. A. (2023). High-Efficiency and Low-Energy-Loss Organic Solar Cells Enabled by Tuning the End Group Modification of the Terthiophene-Based Acceptor Molecules to Enhance Photovoltaic Properties. ACS Omega, 8(21), 18788-18800. [Link]

-

Liu, T., & He, F. (2025). 3-Methylthiophene: A Sustainable Solvent for High-Performance Organic Solar Cells. ResearchGate. [Link]

-

(2023). Organic solar cells and their applications. SciSpace. [Link]

-

Chen, Y., & Hsu, C. S. (2023). Progress and Future Potential of All-Small-Molecule Organic Solar Cells Based on the Benzodithiophene Donor Material. Polymers, 15(7), 1757. [Link]

-

(2025, June 26). TERNARY ORGANIC SOLAR CELL APPLICATIONS OF BENZODITHIOPHENE-BASED POLYMERS. Middle East Technical University. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ossila.com [ossila.com]

- 6. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]

- 7. Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value | MDPI [mdpi.com]

- 8. openriver.winona.edu [openriver.winona.edu]

- 9. researchgate.net [researchgate.net]

- 10. physchemres.org [physchemres.org]

- 11. Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. arxiv.org [arxiv.org]

- 20. High-Efficiency and Low-Energy-Loss Organic Solar Cells Enabled by Tuning the End Group Modification of the Terthiophene-Based Acceptor Molecules to Enhance Photovoltaic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

Safety & Handling Architecture: 3-Bromo-5-(aryl)-2-methylthiophene Scaffolds

Topic: Safety Data Sheet (SDS) & Technical Handling Architecture for 3-Bromo-5-(aryl)-2-methylthiophene Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary & Compound Identification

3-Bromo-5-(aryl)-2-methylthiophene represents a class of halogenated thiophene intermediates critical in the synthesis of optoelectronic polymers (e.g., P3HT derivatives) and pharmaceutical pharmacophores. Unlike commodity chemicals with static safety profiles, this scaffold exhibits variable physicochemical properties depending on the specific aryl substitution (e.g., phenyl, pyridyl, thienyl).

This guide synthesizes a composite safety profile derived from quantitative structure-activity relationship (QSAR) analysis of the parent core (3-bromo-2-methylthiophene , CAS 30319-05-2) and its heavier aryl-substituted analogs.

Structural Pharmacophore & Identifiers

-

Core Structure: Thiophene ring substituted at C2 (methyl), C3 (bromo), and C5 (aryl).

-

Molecular Formula: C

H -

Key Reactivity:

-

C3-Br: Site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

-

Thiophene Sulfur: Susceptible to oxidation (S-oxide formation).

-

Benzylic Methyl: Prone to radical bromination or oxidation.

-

Hazard Identification (GHS Classification)

Rationale: As a Senior Application Scientist, I treat this scaffold as a "Worst-Case Hybrid." It inherits the acute toxicity of the thiophene core but possesses the lipophilicity and persistence of the aryl tail.

Composite GHS Label Elements

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Mechanism/Reasoning |

| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed.[1] | Thiophene metabolism often involves ring opening to reactive thio-aldehydes, causing hepatic toxicity. |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3] | Lipophilic aryl tail facilitates dermal penetration; brominated motif acts as a contact irritant. |

| Eye Damage/Irritation | Cat 1 | H318: Causes serious eye damage.[2][4][5] | Critical: Many halogenated thiophenes are lachrymators. Treat as a severe eye hazard.[1][2][3][4][5][6][7] |

| Sensitization (Skin) | Cat 1B | H317: May cause allergic skin reaction. | Potential for haptenization via protein binding at the electrophilic bromine site. |

| Aquatic Toxicity | Cat 1/2 | H411: Toxic to aquatic life with long lasting effects.[2] | High LogP (due to aryl group) leads to bioaccumulation potential. |

Hazard Logic Flow (QSAR Read-Across)

The following diagram illustrates how the safety profile shifts from the volatile parent core to the heavier aryl derivative.

Figure 1: Hazard evolution from parent thiophene to aryl-substituted derivative.

Composition & Stability Architecture

Stability: Stable under standard temperature and pressure (STP) but sensitive to light and oxidizers .

-

Light Sensitivity: The C-Br bond is photolabile. UV exposure can lead to homolytic cleavage, generating radical species and HBr (corrosive gas).

-

Shelf-Life Protocol: Store at 2–8°C under Argon/Nitrogen.

First Aid Measures (Self-Validating Protocols)

Standard first aid is insufficient for thiophene derivatives due to rapid dermal absorption.

Advanced Response Matrix

-

Inhalation:

-

Skin Contact (The "Lipophilic Danger"):

-

Protocol: These compounds resist water wash-off.

-

Step 1: Blot excess liquid (do not rub).

-

Step 2: Wash with PEG-400 (Polyethylene Glycol) or soap/water emulsion for 15 minutes. PEG-400 solubilizes the lipophilic thiophene better than water alone.

-

-

Eye Contact:

-

Protocol: Irrigate for a minimum of 30 minutes. Consult an ophthalmologist immediately (Risk of corneal clouding).

-

Firefighting & Accidental Release

Flammability: Combustible Liquid/Solid (depending on MW).

Hazardous Combustion Products: CO, CO

Spill Containment Workflow

-

Small Spill (<10g): Absorb with vermiculite. Neutralize surface with dilute sodium bicarbonate (to manage potential acidic hydrolysis products).

-

Large Spill: Evacuate. Use SCBA. Dike with dry sand.[4] Do not use water jets (spreads the immiscible organic layer).

Handling & Engineering Controls

Context: Most researchers use this compound for Suzuki or Stille couplings.

The "Cross-Coupling" Containment Setup

When using this reagent in palladium-catalyzed reactions, the primary risk is not just the reagent, but the exotherm and byproducts (aryl-boronic acids + base).

Figure 2: Safe handling workflow for Suzuki coupling applications.

PPE Requirements[2][4][5][7][11][12]

-

Respiratory: NIOSH-approved P95 or organic vapor cartridge if handling solids/oils outside a hood.

-

Hand Protection: Nitrile is insufficient for prolonged contact with brominated aromatics. Use Silver Shield (Laminate) or double-gloved Nitrile (change immediately upon splash).

-

Eye Protection: Chemical splash goggles + Face shield (if scaling up >5g).

Physical & Chemical Properties (Typical)

| Property | Value (Range) | Note |

| Physical State | Viscous Oil or Low-Melting Solid | Depends on Aryl steric bulk. |

| Boiling Point | >250°C (Predicted) | High boiling point reduces flash fire risk but increases residue persistence. |

| Solubility | DCM, THF, Toluene | Insoluble in water. |

| Partition Coeff (LogP) | 4.0 – 5.5 | Highly lipophilic; bioaccumulative. |

Ecological Information & Disposal

Ecotoxicity: Very toxic to aquatic life.[2] The bromine atom stabilizes the ring against biodegradation, making it persistent. Disposal Protocol:

-

Classification: Hazardous Waste (Halogenated).

-

Prohibition: NEVER mix with strong oxidizers (e.g., Nitric Acid) in waste streams—risk of violent nitration/oxidation.

-

Destruction: High-temperature incineration with scrubber (to capture HBr/SO

).

Regulatory Information

-

TSCA (USA): Likely Not Listed (R&D Exemption required). Use strictly for research purposes.

-

REACH (EU): Unregistered. Treat as T+ (Very Toxic) for safety assessment.

-

Transport (DOT/IATA):

-

UN Number: UN 2810 (Toxic Liquid, Organic, N.O.S.) or UN 3077 (Environmentally Hazardous Substance).

-

Packing Group: III.

-

References

-

PubChem. (2025).[1][11] 3-Bromo-2-methylthiophene (CID 96350) - Safety and Hazards. National Library of Medicine. [Link]

Sources

- 1. 3-Bromo-2-methylthiophene | C5H5BrS | CID 96350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. georganics.sk [georganics.sk]

- 8. fishersci.com [fishersci.com]

- 9. rbnainfo.com [rbnainfo.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 3-Bromo-2-methyl-5-phenylthiophene | C11H9BrS | CID 901522 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Bromination of 5-(2,4-difluorophenyl)-2-methylthiophene

Abstract & Strategic Overview

This application note details the optimized protocol for the regioselective monobromination of 5-(2,4-difluorophenyl)-2-methylthiophene to synthesize 3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene .

The functionalization of 2,5-disubstituted thiophenes presents a classic regioselectivity challenge. In this specific substrate, two competing reaction pathways exist:

-

Electrophilic Aromatic Substitution (SEAr): Occurring at the thiophene ring (C3 or C4).

-

Free-Radical Substitution: Occurring at the benzylic methyl group (Side Chain).

Core Directive: To achieve high yield and purity, the protocol must exclusively favor the SEAr mechanism at the C3 position while suppressing radical bromination at the methyl group and steric-mismatch substitution at C4.

Mechanistic Rationale

-

Regiocontrol (C3 vs. C4): The C2-methyl group is an ortho-director (activating C3). The C5-aryl group is also an ortho-director (activating C4). However, the steric bulk of the 2,4-difluorophenyl moiety significantly hinders the C4 position. Consequently, kinetic control favors bromination at C3 (adjacent to the smaller methyl group).

-

Chemocontrol (Ring vs. Methyl): The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile ) without light promotes the ionic SEAr pathway. Non-polar solvents (e.g., CCl4) and radical initiators would disastrously favor benzylic bromination.

Experimental Workflow & Logic

The following diagram illustrates the decision tree and process flow for this synthesis, emphasizing the critical control points (CCPs) to ensure regioselectivity.

Figure 1: Process flow for the regioselective bromination, highlighting the critical solvent selection to suppress radical side reactions.

Detailed Protocol

Materials & Reagents

| Reagent | Equivalents | Role | Specification |

| Substrate | 1.0 | Reactant | >98% Purity |

| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Recrystallized from water if yellow (degraded) |

| DMF (N,N-Dimethylformamide) | Solvent | Medium | Anhydrous, 5-10 mL per gram of substrate |

| Sodium Thiosulfate (aq) | Excess | Quench | 10% w/v solution |

Step-by-Step Procedure

Step 1: Preparation (Light Exclusion)

-

Context: Light can initiate radical chains, leading to bromination of the methyl group (benzylic bromide impurity). This impurity is difficult to separate.

-

Action: Wrap the reaction flask in aluminum foil. Ensure the fume hood lights are dimmed or the flask is shielded.

Step 2: Solvation

-

Dissolve 5-(2,4-difluorophenyl)-2-methylthiophene (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Note: DMF is preferred over Acetonitrile if solubility is an issue, but both promote the ionic mechanism.

-

Cool the solution to 0°C using an ice bath.

Step 3: Bromination

-

Add NBS (1.05 eq) portion-wise over 15 minutes.

-

Why Portion-wise? To maintain a low concentration of active brominating species, enhancing selectivity.

-

Allow the reaction to warm to Room Temperature (20-25°C) naturally.

-

Stir for 2–4 hours .

Step 4: In-Process Control (IPC)

-

Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

-

Target: Disappearance of starting material.

-

Warning: If a spot appears slightly more polar than the product but less polar than the starting material, it may be the benzylic bromide.

Step 5: Workup

-

Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Add 10% Na₂S₂O₃ solution (10 mL) to quench unreacted NBS and remove any bromine color.

-

Extract with Ethyl Acetate (3 x volumes).

-

Wash the combined organic phase with Water (2x) and Brine (1x) to remove DMF.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 6: Purification

-

The crude solid is often pure enough (>95%).

-

If necessary, recrystallize from Ethanol or Hexane/Ethanol mixtures.

-

Alternatively, perform flash column chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, you must distinguish the desired C3-bromo product from the C4-bromo isomer and the benzylic bromide .

Analytical Logic (NMR)

| Feature | Starting Material | Product (C3-Bromo) | Isomer (C4-Bromo) | Benzylic Impurity |

| Thiophene Protons | 2 Doublets (H3, H4) | 1 Singlet (H4) | 1 Singlet (H3) | 2 Doublets |

| Methyl Signal | Singlet (~2.5 ppm) | Singlet (~2.4 ppm) | Singlet (~2.5 ppm) | CH₂Br (Singlet, ~4.6 ppm) |

| NOE Signal | Me ↔ H3 (Strong) | Me ↔ H4 (None) | Me ↔ H3 (Strong) | N/A |

The "NOE Test"

The definitive proof of regioselectivity is Nuclear Overhauser Effect (NOE) spectroscopy.

-

Irradiate the Methyl Group (approx. 2.4 ppm). [2]

-

Observation:

-

If C3-Bromo (Desired): The bromine atom is adjacent to the methyl group. Since bromine has no protons, you will see NO enhancement of the thiophene ring proton. (The remaining proton is at C4, too far away).

-

If C4-Bromo (Undesired): The proton at C3 is still present and adjacent to the methyl group. You will observe a strong NOE enhancement of the thiophene singlet.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Benzylic Bromination (Side Product) | Radical pathway active. | Ensure dark conditions. Switch solvent from MeCN to DMF. Add a radical scavenger (e.g., BHT) if persistent (rarely needed). |

| Incomplete Conversion | Old/Wet NBS. | Recrystallize NBS from water (dry thoroughly before use). |

| Polybromination | Excess NBS or high temp. | Strictly control stoichiometry (1.05 eq). Keep temp < 25°C. |

| Poor Solubility | Substrate hydrophobicity. | Use DMF instead of Acetonitrile. Mild heating (30°C) is acceptable only if dark. |

References

-

Gronowitz, S. (1959).[3] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Link

- Foundational text on thiophene halogenation p

-

TCI Chemicals. (2023). Bromination Reaction Using N-Bromosuccinimide. TCI Practical Examples. Link

- Practical protocol for NBS bromination of 2-methylbenzo[b]thiophene (analogue).

-

Bauer, A., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19, 3684-3699. Link

- Mechanistic insight into NBS regioselectivity in polar solvents.

-

Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide.[3][4] Organic Syntheses, Coll. Vol. 4, p.921. Link

- Highlights the risk of benzylic bromin

Sources

Application Note: Advanced Protocols for the Buchwald-Hartwig Amination of 3-Bromothiophene Intermediates

Strategic Rationale in Heteroaryl Cross-Coupling

The incorporation of thiophene rings as bioisosteres for benzene is a cornerstone strategy in modern medicinal chemistry and organic electronics (e.g., OLEDs). While functionalization at the 2-position of thiophene is synthetically straightforward due to its high reactivity, the 3-position presents a significantly higher kinetic barrier. The Buchwald-Hartwig Amination (BHA) of 3-bromothiophenes enables the construction of complex donor-

This application note provides a self-validating, causality-driven framework for executing high-yield C-N cross-couplings using 3-bromothiophene intermediates.

Mechanistic Causality: The "Sulfur Problem" and Oxidative Addition

To successfully couple amines to 3-bromothiophenes, one must design the reaction around two fundamental thermodynamic and kinetic challenges:

-

Sluggish Oxidative Addition: The C-Br bond at the 3-position is less electron-deficient than at the 2-position, making the initial oxidative addition of the Pd(0) catalyst kinetically slower.

-

Catalyst Poisoning via Sulfur Coordination: Thiophene sulfur acts as a soft Lewis base that readily coordinates to soft Lewis acids like Pd(0) and Pd(II). This parasitic coordination forms stable, inactive thiapalladacycles, effectively removing the catalyst from the active cycle.

-

Product Lability: Electron-rich 3-aminothiophenes are highly susceptible to oxidative degradation and acid-catalyzed polymerization.

The Solution: The use of highly sterically demanding, electron-rich ligands (such as Xantphos, BrettPhos, or

Catalytic cycle of 3-bromothiophene amination highlighting sulfur poisoning mitigation.

Optimization Matrix: Catalysts, Ligands, and Bases

Selecting the correct triad of Catalyst, Ligand, and Base is the difference between quantitative yield and complete reaction failure. Strong bases like

Quantitative Data Summary for 3-Bromothiophene Amination

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield Profile | Mechanistic Causality / Note |

| LHMDS | THF | 80 | >85% | Pd(I) dimer rapidly dissociates to active Pd(0), bypassing slow reduction steps. Ideal for fast reactions. | ||

| Xantphos | Dioxane | 100 | 70-90% | Bidentate bite angle enforces reductive elimination; mild base protects labile products. | ||

| BrettPhos | Toluene | 110 | Variable | Excellent for primary amines, but strong base may degrade sensitive heterocyclic products. | ||

| LHMDS | THF | 80 | >80% | Highly effective for unprotected or highly functionalized heterocyclic bromides. |

Experimental Workflow & Self-Validating Protocol

The following protocol utilizes the highly robust

Step-by-step workflow for optimizing Buchwald-Hartwig amination of 3-bromothiophenes.

Reagent Preparation & Setup

-

Causality Check: Oxygen is fatal to this reaction. It oxidizes the active Pd(0) species to inactive Pd(II)-peroxo complexes and rapidly degrades the electron-rich 3-aminothiophene product.

-

Flame-dry a Schlenk flask or a heavy-walled reaction tube equipped with a magnetic stir bar.

-

Transfer the vessel to an argon-filled glovebox or utilize strict standard Schlenk line techniques.

-

Use only anhydrous, rigorously degassed 1,4-Dioxane (sparged with Argon for at least 30 minutes prior to use).

Step-by-Step Execution

-

Catalyst Complexation: To the reaction vessel, add

(0.05 equiv, 5 mol%) and Xantphos (0.075 equiv, 7.5 mol%).-

Self-Validation: Upon addition of 1,4-Dioxane (10 mL/mmol) and stirring at room temperature for 5 minutes, the solution should shift from a reddish-orange to a pale yellow/greenish hue. This optical shift confirms the successful reduction and complexation to the active

species. If the solution immediately turns black, Pd-black has precipitated due to oxygen contamination or ligand failure; abort the reaction.

-

-

Substrate Addition: Add 3-bromothiophene (1.0 equiv) and the target amine (1.2 equiv).

-

Base Introduction: Add finely milled, anhydrous

(2.0 equiv).-

Causality Check:

is largely insoluble in Dioxane. The reaction occurs at the solid-liquid interface. Finely milling the base increases surface area, significantly accelerating the deprotonation step prior to reductive elimination.

-

-

Thermal Cycling: Seal the vessel and heat to 100 °C in a pre-heated oil bath for 8-12 hours.

In-Process Controls (IPC) & Troubleshooting

Monitor the reaction via GC-MS or LC-MS at the 4-hour mark.

-

Target Validation: Look for the disappearance of the 3-bromothiophene isotope cluster (

163/165). -

Troubleshooting Protodehalogenation: If GC-MS reveals a peak at

84 (unsubstituted thiophene), the oxidative addition was successful, but reductive elimination failed. This is typically caused by wet base (water acts as a hydride source) or poor amine coordination. Correction: Ensure

Workup & Isolation

-

Causality Check: 3-aminothiophenes are highly sensitive to acidic environments, which trigger rapid polymerization.

-

Cool the reaction to room temperature.

-

Dilute the mixture with Ethyl Acetate and filter through a short pad of Celite to remove the inorganic salts and palladium residues.

-

Crucial Step: Do not wash the organic layer with aqueous

or acidic brine. Wash only with neutral or slightly basic water, followed by neutral brine. -

Dry over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography using basic alumina or triethylamine-deactivated silica gel (1%

References

-

Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities - Organometallics (ACS Publications).[Link][1]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - Organic Letters (ACS Publications).[Link][2]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.[Link][3]

Sources

Preparation of Vonoprazan analogs using thiophene building blocks

Application Note: Preparation of Vonoprazan Analogs Using Thiophene Building Blocks

Introduction & Rationale

Vonoprazan (TAK-438) represents a paradigm shift in acid suppression therapy, functioning as a Potassium-Competitive Acid Blocker (P-CAB).[1][2][3] Unlike traditional Proton Pump Inhibitors (PPIs) that require acid activation and form covalent disulfide bonds, Vonoprazan binds reversibly to the K+ binding site of H+,K+-ATPase with high affinity.[1]

The core scaffold of Vonoprazan is 1-(pyridin-3-ylsulfonyl)-1H-pyrrole .[1][2][3][4] The metabolic stability and binding affinity of this scaffold are heavily influenced by the electron-deficient pyridine ring and the steric environment of the 2-fluorophenyl group.[1]

Thiophene as a Bioisostere: This guide details the synthesis of Vonoprazan analogs by incorporating thiophene building blocks.[1] Thiophene is a classic bioisostere for benzene and pyridine, offering:

-

Electronic Modulation: Thiophene is more electron-rich than pyridine, potentially altering the pKa of the pyrrole nitrogen and the sulfonyl group's geometry.[1]

-

Metabolic Profile: Altering the aromatic ring can mitigate CYP450 metabolism (specifically CYP3A4 and CYP2C19), potentially extending half-life.[1]

-

Steric Fit: The 5-membered thiophene ring occupies less space than a 6-membered phenyl/pyridine ring, allowing exploration of the hydrophobic pocket within the H+,K+-ATPase luminal vestibule.[1]

Strategic Retrosynthesis & Building Blocks

To generate a library of thiophene-containing analogs, we utilize a divergent synthetic strategy focusing on two regions of the Vonoprazan scaffold:

-

Region A (Sulfonyl Moiety): Replacement of the pyridine-3-sulfonyl group with thiophene-sulfonyl groups.[1]

-

Region B (C5-Aryl Moiety): Replacement of the 2-fluorophenyl group with a thiophene ring.[1]

Core Building Blocks

| Reagent Name | CAS Number | Role | Target Analog Series |

| Thiophene-2-sulfonyl chloride | 16629-19-9 | Sulfonyl Donor | Series A (2-Thienyl) |

| Thiophene-3-sulfonyl chloride | 15764-16-6 | Sulfonyl Donor | Series A (3-Thienyl) |

| 2-(Bromoacetyl)thiophene | 1003-09-4 | Pyrrole Precursor | Series B (C5-Thienyl) |

| Ethyl 3-oxopropionate | 94-02-0 | Pyrrole Linker | All Series |

| Methylamine (2M in THF) | 74-89-5 | Amine Source | All Series |

Experimental Protocols

Protocol A: Synthesis of the Pyrrole Core (Hantzsch-Type Cyclization)

This protocol constructs the 1,3,5-trisubstituted pyrrole scaffold.[1][5] For Series B analogs, substitute the starting phenacyl bromide with 2-(bromoacetyl)thiophene.[1]

Reagents:

-

2-Bromo-2'-fluoroacetophenone (for Series A) OR 2-(Bromoacetyl)thiophene (for Series B)[1]

-

Sodium ethoxide (21% wt in ethanol)[1]

-

Ammonium acetate (solid)[1]

Step-by-Step Methodology:

-

Diketoester Formation:

-

Charge a 500 mL reactor with Ethyl 3-oxopropionate (1.2 equiv) and THF (10 vol).

-

Cool to 0°C. Add Sodium ethoxide (1.3 equiv) dropwise over 30 mins.

-

Add the Bromo-ketone substrate (1.0 equiv) dissolved in THF slowly.[1]

-

Warm to 25°C and stir for 4 hours. Monitor by TLC/LCMS for consumption of the bromo-ketone.[1]

-

Checkpoint: The intermediate is a 1,4-dicarbonyl species.[1]

-

-

Paal-Knorr Cyclization:

-

Without isolation, add Ammonium acetate (5.0 equiv) and Acetic Acid (5 vol) to the reaction mixture.

-

Heat to reflux (65-70°C) for 6–8 hours.

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash organics with NaHCO3 (sat) and Brine.[1]

-

Purification: Recrystallize from Ethanol/Water to yield the Ethyl 5-aryl-1H-pyrrole-3-carboxylate intermediate.[1]

-

Protocol B: Regioselective Sulfonylation (The Thiophene Insertion)

This is the critical step for Series A, introducing the thiophene bioisostere at the N1 position.

Reagents:

-

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (from Protocol A)[1][2]

-

Thiophene-2-sulfonyl chloride (or 3-isomer)[1]

-

Sodium Hydride (60% dispersion in oil)[1]

-

15-Crown-5 (Catalytic additive)[1]

-

Anhydrous DMF[1]

Step-by-Step Methodology:

-

Deprotonation:

-

Dissolve the pyrrole intermediate (1.0 equiv) in anhydrous DMF (10 vol) under Nitrogen atmosphere.

-

Cool to 0°C. Add NaH (1.5 equiv) portion-wise. Observe gas evolution.

-

Stir at 0°C for 45 mins to ensure complete anion formation. Note: The solution will turn from pale yellow to deep orange/red.

-

-

Sulfonylation:

-

Quench & Isolation:

Protocol C: Late-Stage Functionalization (Ester to Methylamine)

Converting the ester to the active methylaminomethyl moiety.[1]

Step-by-Step Methodology:

-

Reduction (Ester -> Alcohol):

-

Activation (Alcohol -> Mesylate/Chloride):

-

React alcohol with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C.[1]

-

-

Amination:

-

React the crude mesylate with Methylamine (excess, 2M in THF) in a sealed tube at 60°C for 4 hours.

-

Salt Formation: Isolate the free base and treat with Fumaric acid in Ethanol to generate the Vonoprazan Analog Fumarate .[1]

-

Analytical Characterization & QC

Critical Quality Attributes (CQAs):

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | Presence of Thiophene signals (dd at ~7.2, 7.8 ppm).[1] Absence of Pyridine signals.[1] |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% Area |

| Residual Solvent | GC-HS | DMF < 880 ppm, THF < 720 ppm |

| Moisture | Karl Fischer | < 1.0% w/w (unless hydrate form) |

Troubleshooting Guide:

-

Issue: Low yield in Sulfonylation.[1]

-

Cause: Moisture in DMF or incomplete deprotonation.[1]

-

Fix: Azeotrope pyrrole with toluene before reaction; use fresh NaH; ensure T < 5°C during addition.

-

-

Issue: N- vs C-Sulfonylation.

Structural Logic & Pathway Visualization

The following diagram illustrates the divergent synthesis of Series A and Series B analogs.

Caption: Divergent synthetic pathway for accessing Thiophene-modified Vonoprazan analogs (Series A & B).

References

-

Arikawa, Y., et al. (2012).[1] Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB).[1][4][5] Journal of Medicinal Chemistry.

-

[1]

-

-

Kajino, M., et al. (2007).[1][7] 1-Heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors.[1][7][8] World Intellectual Property Organization, WO2007026916.[1]

-

[1]

-

-

Scott, K. A., et al. (2006).[1] Thiophene bioisosteres of spirocyclic sigma receptor ligands. Journal of Medicinal Chemistry. (Demonstrating Thiophene/Benzene bioisosterism utility).

-

[1]

-

-

Takeda Pharmaceutical Company. (2014).[1] Method for producing sulfonyl chloride compound (Process chemistry reference). Google Patents, WO2014133059.[1]

-

[1]

-

Sources

- 1. Vonoprazan - Wikipedia [en.wikipedia.org]

- 2. CN109232537B - Preparation method of Vonoprazan - Google Patents [patents.google.com]

- 3. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vonoprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Novel and practical synthesis of vonoprazan fumarate [ouci.dntb.gov.ua]

- 8. semanticscholar.org [semanticscholar.org]

Application Note & Protocols: Scalable Synthesis Routes for 2,4-Difluorophenyl Thiophenes

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 2,4-difluorophenyl thiophenes, a class of compounds of significant interest in medicinal chemistry and materials science. Recognizing their role as key structural motifs in pharmaceuticals, such as the SGLT2 inhibitor Canagliflozin, this guide focuses on robust and industrially viable synthetic methodologies.[1] We present detailed protocols and field-proven insights for three primary synthetic strategies: the Suzuki-Miyaura coupling, the Negishi coupling, and direct C-H arylation. Each method is critically evaluated for its advantages, limitations, and scalability. This guide is intended for researchers, chemists, and process development professionals seeking to establish efficient, reliable, and scalable routes to this important class of molecules.

Introduction: The Significance of 2,4-Difluorophenyl Thiophenes

The 2,4-difluorophenyl thiophene scaffold is a prominent heterocyclic motif in modern drug discovery and materials science.[2][3] The incorporation of a difluorophenyl group can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[4] Similarly, the thiophene ring is a versatile bioisostere for the benzene ring and is found in numerous biologically active compounds, demonstrating a wide spectrum of activities including antitumor, anti-inflammatory, and antibacterial properties.[5]

The convergence of these two moieties has led to their use as critical intermediates in the synthesis of high-value compounds, most notably in the development of drugs for treating type 2 diabetes.[1] Consequently, the development of scalable, efficient, and cost-effective synthetic routes is a primary objective for both academic research and industrial manufacturing.

Strategic Overview: Pathways to C-C Bond Formation

The core challenge in synthesizing 2,4-difluorophenyl thiophenes lies in the efficient formation of the carbon-carbon bond between the thiophene and the difluorophenyl rings. Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation due to their high efficiency, functional group tolerance, and mild reaction conditions.[6][7][8] This guide will focus on three principal methodologies, each offering a distinct set of advantages for scalability and process optimization.

Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1A: Synthesis of 2,4-Difluorophenylboronic Acid

This precursor is essential for one arm of the coupling strategy. [3]

-

Materials: 1-bromo-2,4-difluorobenzene, magnesium turnings, iodine (crystal), tetrahydrofuran (THF, anhydrous), trimethyl borate, 10% sulfuric acid.

-

Procedure:

-

Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under a nitrogen atmosphere with a crystal of iodine.

-

Add a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous THF dropwise to initiate Grignard formation. Maintain a gentle reflux. After the addition is complete, stir for 1 hour.

-

In a separate flask, cool a solution of trimethyl borate (1.2 eq) in anhydrous THF to -78 °C.

-

Transfer the prepared Grignard reagent to the trimethyl borate solution via cannula, maintaining the temperature below -60 °C.

-

After the addition, allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 10% sulfuric acid at 0 °C until the solution is acidic (pH ~2). [9] 7. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2,4-difluorophenylboronic acid can often be used directly in the subsequent coupling step without further purification. [9]

-

Protocol 1B: Suzuki-Miyaura Coupling

-

Materials: 2-Bromothiophene, 2,4-difluorophenylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a reaction vessel, add 2,4-difluorophenylboronic acid (1.2 eq), 2-bromothiophene (1.0 eq), and potassium carbonate (2.0 eq). [10] 2. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous DMF as the solvent.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.5 - 2 mol%). [1] 5. Heat the reaction mixture to 100-120 °C and maintain for 12-16 hours, monitoring by TLC or GC-MS. [1][10] 6. Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or vacuum distillation.

-

Method 2: The Negishi Coupling – A High-Reactivity Alternative

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. [11]This increased reactivity can allow for lower reaction temperatures and can be advantageous for coupling sterically hindered substrates. [12]However, the primary challenge for scalability is the moisture and air sensitivity of organozinc reagents, requiring stringent anhydrous conditions. [12]

Protocol 2A: Negishi Coupling of Aryl Zinc Reagents

-

Materials: 2-Bromothiophene, zinc dust (activated), THF (anhydrous), 1-bromo-2,4-difluorobenzene, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Procedure:

-

Preparation of Organozinc Reagent: In a flame-dried flask under nitrogen, stir a suspension of activated zinc dust (1.5 eq) in anhydrous THF. Add 2-bromothiophene (1.0 eq) and heat gently (or use a catalytic amount of I₂) to initiate the oxidative insertion. Stir at 40-50 °C for 2-4 hours to form the 2-thienylzinc bromide solution.

-

Coupling Reaction: In a separate flask, add 1-bromo-2,4-difluorobenzene (1.1 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) to anhydrous THF.

-

Transfer the prepared organozinc solution to the second flask via cannula at room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) and monitor its progress. The reaction is often complete within 2-6 hours.

-

Cool the mixture and quench carefully with saturated ammonium chloride solution.

-

Perform a standard aqueous work-up and extraction as described in Protocol 1B.

-

Purify the crude product.

-

Method 3: Direct C-H Arylation – The Atom-Economical Frontier

Direct C-H arylation is an emerging strategy that avoids the need to pre-functionalize the thiophene ring, thereby reducing synthetic steps and improving atom economy. [13]This approach directly couples a C-H bond of the thiophene with an aryl halide. A significant challenge is controlling the regioselectivity, as thiophene has multiple C-H bonds that can react. [14][15]However, conditions have been developed that strongly favor arylation at the C2 position. [16]

Protocol 3A: Palladium-Catalyzed Direct C-H Arylation

-

Materials: Thiophene, 1-iodo-2,4-difluorobenzene, Palladium(II) acetate (Pd(OAc)₂), Silver carbonate (Ag₂CO₃), Hexafluoro-2-propanol (HFIP).

-

Procedure:

-

To a reaction vessel, add thiophene (1.0 eq), 1-iodo-2,4-difluorobenzene (1.5 eq), Ag₂CO₃ (0.75 eq), and Pd(OAc)₂ (2.5 mol%). [14] 2. Add hexafluoro-2-propanol (HFIP) as the solvent. Note: HFIP is a specialized solvent crucial for promoting this reaction at room temperature.

-

Stir the mixture vigorously at room temperature (24 °C) for 16-24 hours. [14] 4. Upon completion, dilute the mixture with ethyl acetate and filter through a plug of silica gel to remove inorganic salts and catalyst residues.

-

Wash the silica plug thoroughly with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Scalability and Purification Strategies

Transitioning from laboratory-scale synthesis to pilot or industrial scale requires careful consideration of purification methods.

-

Vacuum Distillation: For multi-kilogram quantities, vacuum distillation is often the most effective and economical method to achieve high purity, especially for removing non-volatile catalyst residues and salts. [17][18][19]* Crystallization: If the final product is a solid or can be induced to crystallize, this is a highly scalable and efficient purification technique. It may involve dissolving the crude material in a suitable hot solvent and cooling to precipitate the purified product. [19]* Column Chromatography: While essential for high-purity small-scale synthesis and for removing stubborn isomers, traditional silica gel chromatography is less scalable and generates significant solvent waste. [17][18]For larger scales, automated flash chromatography systems or alternative stationary phases may be considered.

Diagram 3: General experimental workflow for scalable synthesis and purification.

Comparative Data Summary

The choice of synthetic route depends on a balance of factors including yield, purity, cost, and operational complexity.

| Method | Key Reactants | Catalyst System | Typical Yield (%) | Purity (%) | Advantages | Scalability & Industrial Challenges |

| Suzuki-Miyaura | Thiophene-boronic acid, 2,4-Difluoro-halobenzene | Pd(0) / Base | 80-95% | >98% | Robust, high functional group tolerance, stable reagents. [20][21] | Cost of palladium catalysts and ligands; removal of boron impurities. [7] |

| Negishi | Thienyl-zinc halide, 2,4-Difluoro-halobenzene | Pd(0) or Ni(0) | 85-95% | >99% | High reactivity, often milder conditions. [22] | Moisture/air-sensitive organozinc reagents require strict inert conditions; zinc waste. [12] |

| Direct C-H Arylation | Thiophene, 2,4-Difluoro-halobenzene | Pd(II) / Oxidant | 75-85% | >98% | High atom economy, fewer steps, greener approach. [13] | Regioselectivity can be a challenge; may require specific (and expensive) additives or solvents. [14] |

Conclusion

The synthesis of 2,4-difluorophenyl thiophenes can be achieved through several scalable and efficient methods.

-

The Suzuki-Miyaura coupling remains the most balanced and reliable choice for industrial scale-up, benefiting from the stability and commercial availability of its starting materials.

-

The Negishi coupling offers a highly reactive alternative, which can be advantageous for difficult couplings, provided that the stringent requirements for handling organozinc reagents can be met.

-

Direct C-H arylation represents the future of more sustainable chemical synthesis. While it presents unique challenges in process development, its atom-economical nature makes it a highly attractive route for long-term, large-scale manufacturing.

The optimal choice will ultimately depend on the specific economic, environmental, and technical requirements of the project. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to make informed decisions and successfully implement these powerful synthetic strategies.

References

- Vertex AI Search. (2025, September 4).

- Vertex AI Search. (2026, February 28).

- Christophersen, C., et al. (2003, October 31). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. Journal of Organic Chemistry.

- Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions | Organic Chemistry.

- Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)

- ResearchGate. (2025, August 6). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters.

- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.

- Chemistry LibreTexts. (2023, August 8). 12.

- The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- ChemicalBook. 2,4-Difluorophenylboronic acid synthesis.

- PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.

- ResearchGate. (2025, August 6). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)

- ACS Publications. (2008, April 4). Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes.